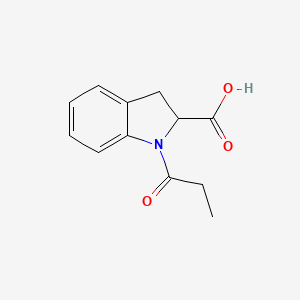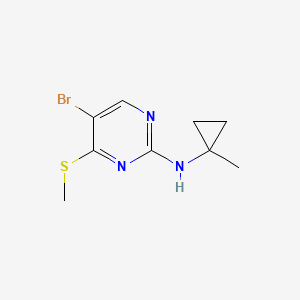
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a 1-methylcyclopropyl group attached to the nitrogen atom, and a methylthio group at the 4th position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine typically involves multiple steps:
Cyclopropylation: The attachment of the 1-methylcyclopropyl group to the nitrogen atom can be carried out using 1-methylcyclopropylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated pyrimidine
Substitution: Various substituted pyrimidines
科学研究应用
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-bromo-2-aminopyrimidine: Lacks the 1-methylcyclopropyl and methylthio groups.
4-methylthio-2-aminopyrimidine: Lacks the bromine and 1-methylcyclopropyl groups.
N-(1-methylcyclopropyl)-2-aminopyrimidine: Lacks the bromine and methylthio groups.
Uniqueness
The presence of the bromine atom, 1-methylcyclopropyl group, and methylthio group in 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine makes it unique compared to other similar compounds
属性
分子式 |
C9H12BrN3S |
|---|---|
分子量 |
274.18 g/mol |
IUPAC 名称 |
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12BrN3S/c1-9(3-4-9)13-8-11-5-6(10)7(12-8)14-2/h5H,3-4H2,1-2H3,(H,11,12,13) |
InChI 键 |
CAJKQIMUMNGPCW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)NC2=NC=C(C(=N2)SC)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Bromo-4-pentylbicyclo[2.2.2]octane](/img/structure/B8538408.png)

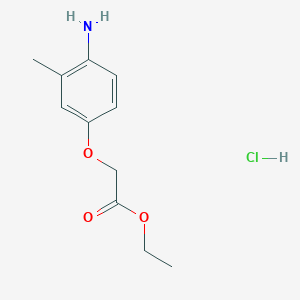
![5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B8538426.png)

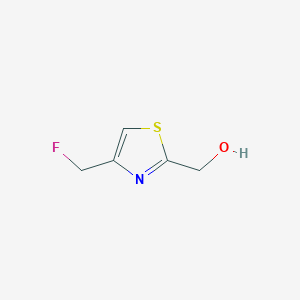
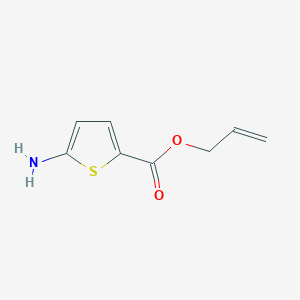
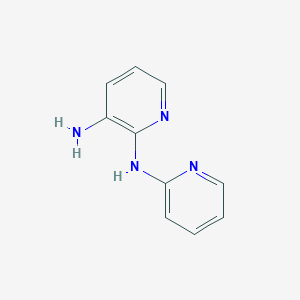
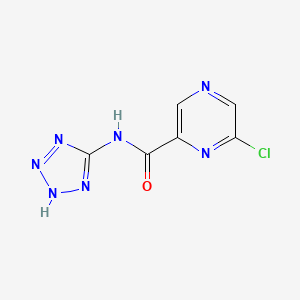
![N-(3H-imidazo[4,5-c]pyridin-2-yl)propane-1,3-diamine](/img/structure/B8538471.png)
![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)
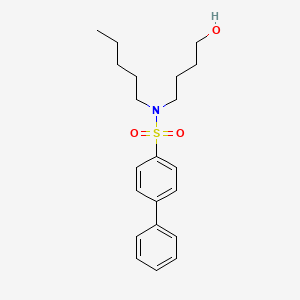
![Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)
